N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Description
N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
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Biological Activity
N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a synthetic compound that belongs to the thiazolopyrimidine class. Its unique structure combines a thiazolo[4,5-d]pyrimidine core with various functional groups, which contribute to its notable biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S₂. The compound has a molecular weight of approximately 484.6 g/mol. Its structural features include:
Feature | Description |
---|---|
Core Structure | Thiazolo[4,5-d]pyrimidine |
Functional Groups | Benzyl group, ethoxyphenyl moiety |
Molecular Weight | 484.6 g/mol |
This compound exhibits its biological activity primarily through interactions with specific molecular targets within biological systems. The compound is known to bind to enzyme active sites, leading to inhibition of their activity. This inhibition can occur via:
- Competitive Binding : Competing with natural substrates for enzyme binding sites.
- Allosteric Modulation : Inducing conformational changes in enzymes that alter their function.
Antimicrobial Activity
Research indicates that N-benzyl derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that similar thiazolopyrimidine compounds show efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Compound | Activity | Target Pathogen |
---|---|---|
N-benzyl derivative | Antimicrobial | E. coli, S. aureus |
Thiazolopyrimidine derivative A | Antimicrobial | Multidrug-resistant pathogens |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can selectively inhibit cancer cell growth while exhibiting lower toxicity towards non-cancerous cells.
- Cell Viability Assays : The MTT assay was employed to assess cytotoxicity against various cancer cell lines.
- Example: In tests on A549 human lung adenocarcinoma cells, the compound demonstrated a dose-dependent reduction in cell viability.
Case Studies and Research Findings
-
Study on Structural Analogues : Research comparing N-benzyl derivatives with other thiazolopyrimidine compounds found that structural modifications significantly influenced biological activity.
- Findings indicated that specific substitutions on the benzyl or ethoxy groups enhanced antimicrobial efficacy.
-
Mechanistic Studies : Binding affinity assays were conducted to elucidate the interaction dynamics between the compound and target enzymes.
- Results showed high binding affinity for certain kinases implicated in cancer progression.
Properties
CAS No. |
1021215-31-5 |
---|---|
Molecular Formula |
C22H20N4O3S3 |
Molecular Weight |
484.61 |
IUPAC Name |
N-benzyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-2-29-16-10-8-15(9-11-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-13-17(27)23-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
IILMQLIUYUZOJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4)SC2=S |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.